ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate
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Overview
Description
Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate is a chemical compound with the molecular formula C13H8F3NO3. It is commonly referred to as EF24 and has been the subject of extensive scientific research due to its potential applications as a therapeutic agent. EF24 is synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
- Ethyl 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate demonstrates moderate cytotoxic activity against cancer cell lines. Specifically:
- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate serves as a precursor for novel rare earth (Eu^3+, Tb^3+, Gd^3+, Sm^3+, and Dy^3+) complexes .
- While not directly related to the compound itself, research involving quinoline derivatives has explored antimicrobial and analgesic activity .
Anticancer Activity
Rare Earth Complexes
Antimicrobial and Analgesic Properties
Agrochemical and Pharmaceutical Ingredients
Mechanism of Action
Target of Action
Ethyl 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate, also known as ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate, is a quinoline derivative . These derivatives are known to have various pharmacological applications . The compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
Mode of Action
Quinoline derivatives are known for their antiseptic, antipyretic, and antiperiodic action . They have been used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .
Biochemical Pathways
Quinoline derivatives are known to have antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases .
Result of Action
The compound exhibits a moderate cytotoxic activity against certain cancer cell lines . This suggests that it may induce cell death or inhibit cell proliferation in these cells.
properties
IUPAC Name |
ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)7-6-17-9-5-3-4-8(13(14,15)16)10(9)11(7)18/h3-6H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVOYAYCMYYYTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC(=C2C1=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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